molecular formula C7H17ClN2O2 B12318546 (R)-2-Amino-3-(tert-butoxy)propanamide Hydrochloride

(R)-2-Amino-3-(tert-butoxy)propanamide Hydrochloride

Cat. No.: B12318546
M. Wt: 196.67 g/mol
InChI Key: ILMXLHZQMSVFQT-UHFFFAOYSA-N
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Description

(2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride is a chemical compound that features an amino group and a tert-butoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride typically involves the protection of amino acids and subsequent functional group transformations. One common method involves the use of tert-butyl esters as protecting groups for amino acids. The reaction conditions often include the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate to afford tert-butyl esters with free amino groups .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: KMnO4, OsO4, CrO3.

    Reducing Agents: LiAlH4, NaBH4.

    Nucleophiles: RLi, RMgX, RCuLi.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride include:

Uniqueness

The uniqueness of (2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride lies in its specific structural features, such as the presence of both an amino group and a tert-butoxy group on the propanamide backbone.

Properties

Molecular Formula

C7H17ClN2O2

Molecular Weight

196.67 g/mol

IUPAC Name

2-amino-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H2,9,10);1H

InChI Key

ILMXLHZQMSVFQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C(=O)N)N.Cl

Origin of Product

United States

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